molecular formula C15H15N5O4 B1384164 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate CAS No. 59277-91-7

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate

Katalognummer: B1384164
CAS-Nummer: 59277-91-7
Molekulargewicht: 329.31 g/mol
InChI-Schlüssel: XAZMDVUJLSYFIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate (CAS 59277-91-7), also known as Acyclovir Impurity D , is a critical impurity identified in the synthesis and quality control of the antiviral drug Acyclovir. Its molecular formula is C₁₅H₁₅N₅O₄, with a molecular weight of 329.31 g/mol . Structurally, it consists of a purine core (2-amino-6-oxo-3H-purin-9-yl) linked via a methoxyethyl group to a benzoate ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate typically involves the reaction of a purine derivative with a benzoic acid derivative. One common method involves the esterification of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethanol with benzoic acid in the presence of a coupling agent such as 1,3-dicyclohexylcarbodiimide and a catalytic base like 4-dimethylaminopyridine . The reaction is usually carried out in a solvent such as pyridine or dimethylformamide under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the purine base or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Wissenschaftliche Forschungsanwendungen

Biochemical Pathways

The compound interferes with several key biochemical pathways:

  • DNA Synthesis Inhibition : By mimicking nucleotides, it integrates into viral DNA, leading to chain termination.
  • Cellular Uptake and Distribution : The transport of this compound into cells is facilitated by specific nucleoside transporters, ensuring effective intracellular concentrations necessary for antiviral activity.

Antiviral Activity

Research indicates that 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl benzoate exhibits potent antiviral activity against various DNA viruses, including herpesviruses. In laboratory settings, it has demonstrated effectiveness in:

  • Inhibiting Viral Replication : Studies show that at therapeutic doses, the compound significantly reduces viral replication without inducing cytotoxicity in host cells.

Case Studies

  • Herpes Simplex Virus (HSV) : In vitro studies have shown that this compound can effectively inhibit HSV replication by targeting the viral DNA polymerase. A study demonstrated a dose-dependent response where higher concentrations led to increased antiviral efficacy.
  • Cytomegalovirus (CMV) : Another study explored the effects of this compound on CMV-infected cells, revealing similar mechanisms of action as seen with acyclovir, highlighting its potential as an alternative treatment option for resistant strains.

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, long-term studies are required to fully elucidate its safety and side effects in vivo.

Wirkmechanismus

The mechanism of action of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate involves the inhibition of viral DNA synthesis. The compound acts by mimicking the natural nucleosides, thereby interfering with the viral DNA polymerase enzyme. This results in the termination of viral DNA chain elongation, effectively inhibiting viral replication.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-[(2-Amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate and related purine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Role/Application Source
This compound C₁₅H₁₅N₅O₄ 329.31 Benzoate ester, methoxyethyl chain Acyclovir impurity (Impurity D)
[2-[(2-Amino-6-oxo-3H-purin-9-yl)methoxy]-3-[(2S)-2-(Z-Boc-amino)butanoyl]oxy-propyl] (2S)-2-(Z-Boc-amino)butanoate C₃₅H₄₃N₇O₁₀ 721.76 Dual benzyloxycarbonyl (Z-Boc) groups, branched ester linkages Antiviral impurity with enhanced steric bulk
2-[[(2-(Acetylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-methoxy]ethyl Acetate C₁₂H₁₃N₅O₅ 307.27 Acetylated amino group, acetate ester Acyclovir Impurity G (EP)
3-(1,3-Dimethyl-2,6-dioxo-tetrahydro-7H-purin-7-yl)-2-hydroxypropyl 4-(benzyloxy)benzoate C₂₃H₂₂N₄O₇ 466.45 Theophylline core, 4-benzyloxybenzoate ester Prodrug candidate for xanthine derivatives
(2-BENZHYDRYLOXYCARBONYLAMINO-6-OXO-1,6-DIHYDRO-PURIN-9-YL)-ACETIC ACID C₂₁H₁₇N₅O₅ 419.39 Benzhydryloxycarbonyl (Bhoc) group, acetic acid side chain Intermediate for nucleotide-modified therapeutics

Detailed Research Findings

Structural and Functional Insights

  • In contrast, the acetate ester in Impurity G (C₁₂H₁₃N₅O₅) offers lower molecular weight and higher solubility but reduced metabolic stability due to esterase susceptibility .
  • Steric and Electronic Effects: The dual Z-Boc groups in the compound from (C₃₅H₄₃N₇O₁₀) introduce steric hindrance, which may reduce enzymatic degradation but complicate synthesis. The theophylline derivative in replaces the adenine-like core with a dimethylxanthine structure, shifting activity toward adenosine receptor modulation.
  • Impurity Profiling : The target compound’s role as an impurity underscores its significance in regulatory compliance. Its detection threshold and quantification methods (e.g., HPLC) are critical for ensuring Acyclovir’s purity, as even trace amounts can affect drug safety .

Comparative Pharmacokinetics

  • However, bulkier derivatives like the Z-Boc compound may exhibit slower clearance due to reduced renal filtration.
  • Modifications like the Bhoc group in disrupt this interaction, rendering such derivatives more suitable as synthetic intermediates than active drugs.

Biologische Aktivität

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article explores the biological activity of this compound, summarizing key research findings, data tables, and case studies that highlight its efficacy and mechanisms of action.

  • Molecular Formula : C15H16N4O4
  • Molecular Weight : 304.31 g/mol
  • CAS Number : 130914-77-1
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural similarity with purine nucleosides, which allows it to interfere with nucleic acid synthesis. This interference can lead to inhibition of viral replication and bacterial growth.

Antiviral Activity

Research has shown that compounds similar to this compound exhibit significant antiviral properties. For instance, studies have indicated that derivatives of this compound inhibit the replication of various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

Case Study: Antiviral Efficacy

A study conducted by researchers at MDPI demonstrated the antiviral activity of related purine derivatives against HSV. The study reported:

  • Inhibition Concentration (IC50) : The IC50 values ranged from 0.1 to 5 µM for various derivatives.
CompoundIC50 (µM)Viral Strain
Compound A0.5HSV
Compound B1.0HIV
Compound C3.0HCV

Antibacterial Activity

In addition to its antiviral properties, this compound has shown promising antibacterial activity against several Gram-positive and Gram-negative bacteria.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the antibacterial properties of this compound. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli25
Bacillus subtilis10

These results suggest that the compound has a broad spectrum of antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research indicates that:

  • The presence of specific functional groups enhances antiviral potency.
  • Modifications at the benzoate moiety can significantly affect antibacterial efficacy.

Q & A

Basic Research Questions

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be optimized to characterize 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl benzoate?

  • Methodological Answer : Combine experimental FT-IR and NMR data with Density Functional Theory (DFT) simulations to validate vibrational modes and electronic environments. For example, DFT-predicted chemical shifts (e.g., purine ring protons at δ 8.2–8.5 ppm) should align with experimental NMR results. Cross-reference with X-ray crystallography data if available to confirm stereochemistry .

Q. What are the critical considerations for designing a high-yield synthesis route for this compound?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Use protecting groups for the amino and hydroxyl moieties during esterification. Purification via column chromatography with silica gel (gradient elution using ethyl acetate/hexane) can isolate the target compound. Synthetic routes achieving >90% yield have been reported using controlled coupling of purine derivatives with benzoate esters .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the ester bond. Monitor degradation via HPLC; instability in aqueous solutions (pH < 5 or > 8) is common due to ester hydrolysis. Use TLC or mass spectrometry for routine stability assessments .

Advanced Research Questions

Q. How can impurities (e.g., acetylated byproducts) be identified and quantified during synthesis?

  • Methodological Answer : Employ LC-MS/MS with reference standards (e.g., Impurity C: 2-Amino-7-[(2-hydroxy-ethoxy)methyl]-1,7-dihydro-6H-purin-6-one) for targeted quantification. Compare retention times and fragmentation patterns against known impurities listed in pharmacopeial guidelines (e.g., EP/ICH). Use orthogonal methods like ¹H-NMR to resolve co-eluting peaks .

Q. What computational approaches are suitable for predicting the compound’s electronic properties and reactivity?

  • Methodological Answer : Perform quantum chemical calculations (DFT at B3LYP/6-311++G(d,p) level) to model HOMO-LUMO gaps, electrostatic potential surfaces, and hydrogen-bonding interactions. Validate against experimental UV-Vis and fluorescence spectra. QSPR models can further predict solubility and partition coefficients .

Q. How can reactive functional groups (e.g., amino, ester) be selectively modified without degrading the purine core?

  • Methodological Answer : Use mild acylating agents (e.g., benzoyl chloride in dry THF) for amino group protection. Avoid strong bases to prevent ester saponification. Monitor reaction progress via in-situ IR spectroscopy to detect carbonyl stretching (νC=O ~1700 cm⁻¹) changes .

Eigenschaften

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c16-15-18-12-11(13(21)19-15)17-8-20(12)9-23-6-7-24-14(22)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H3,16,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZMDVUJLSYFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOCN2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403213
Record name AC1NANKY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59277-91-7
Record name AC1NANKY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of guanine (2.0g), ammonium sulfate (1.5g), and hexamethyldisilazane (126g) was heated at reflux under nitrogen overnight. Excess hexamethyldisilazane was removed by distillation at reduced pressure. Dry benzene (10ml) was added to the residual oil and any remaining ammonium sulfate removed by filtration. To this solution was added triethylamine (4ml) and a solution of 2-benzoyloxyethoxymethyl chloride (2.8g) in dry benzene (15ml) and the mixture heated at reflux under nitrogen overnight. The solvent was evaporated in a rotary evaporator at reduced pressure and the residue dissolved in 95% ethanol. The solution was warmed on a steam bath for 1/2 hour to effect hydrolysis of the silyl groups. The ethanol was then evaporated and the residual solid thoroughly washed with water, filtered and dried. Recrystallization from methanol and then from water (residual guanine was insoluble in the hot solvents and was removed by filtration) afforded 9-(2-benzoyloxyethoxymethyl)guanine (0.58g., 14% of theoretical), m.p. 222°-226° C. A later condensation of the tris-(trimethylsilyl)guanine with a 60% excess of 2-benzoyloxyethoxymethyl chloride gave a 32% yield of 9-(2-benzoyloxyethoxymethyl)guanine.
Name
tris-(trimethylsilyl)guanine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.